2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide

P2X3 receptor IC50 Binding affinity

P2X3 antagonist programs often struggle with cross-reactivity at P2X2/3 heteromers, causing taste-related adverse effects. This tetrazole-substituted arylamide is designed to overcome that limitation. - Unmatched Selectivity: 2-methyl-2H-tetrazole regioisomer and pyridin-2-ylethyl side chain enhance P2X3-over-P2X2/3 selectivity, addressing a key liability of gefapixant. - Reliable Translation: Demonstrated cross-species IC50 concordance (human 6 nM, rat 9 nM) enables accurate preclinical-to-clinical dose projections, reducing Phase I/II efficacy failure risk. - Analytical Utility: Distinct chromatographic and spectroscopic signatures (predicted logP 2.22, TPSA 89.08 Ų) facilitate its use as a reference standard in HPLC method development and dissolution testing.

Molecular Formula C17H18N6O2
Molecular Weight 338.4 g/mol
Cat. No. B12171546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide
Molecular FormulaC17H18N6O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=N3
InChIInChI=1S/C17H18N6O2/c1-23-21-17(20-22-23)13-5-7-15(8-6-13)25-12-16(24)19-11-9-14-4-2-3-10-18-14/h2-8,10H,9,11-12H2,1H3,(H,19,24)
InChIKeyJFPZUQWKVRZXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P2X3-Targeted Arylamide: Compound Overview


2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide belongs to the tetrazole-substituted arylamide class and functions as a selective antagonist of the P2X3 purinergic receptor, a clinically validated target for chronic pain, overactive bladder, and chronic cough . Its structure integrates a 2-methyl-2H-tetrazole pharmacophore, a central phenoxy linker, and an N-(2-(pyridin-2-yl)ethyl)acetamide side chain—a combination designed to achieve high-affinity P2X3 binding while minimizing off-target activity at the structurally homologous P2X2 and P2X2/3 heteromeric receptors .

1 P2X3 purinergic receptor research target
2 Isoform-selectivity profiling for P2X3 vs P2X2/3
3 Distinct 2-methyl-2H-tetrazole pharmacophore series

Why Generic P2X3 Antagonists Fall Short


The P2X3 antagonist field encompasses highly diverse chemotypes—including pyrimidine-diamines (gefapixant), aryloxy-acetamides, and tetrazole-substituted arylamides—and each scaffold yields unique selectivity profiles against the closely related P2X2 and P2X2/3 receptors . Small structural variations in the tetrazole-arylamide series (e.g., 2-methyl vs. 1-methyl tetrazole regioisomers, or pyridin-2-ylethyl vs. pyridin-2-ylmethyl amide chains) are documented to produce up to 10-fold shifts in P2X3 IC50 within a single patent family . Consequently, substituting a generic P2X3 antagonist without confirming chemotype- and structure-specific binding data risks introducing undetected cross-reactivity at P2X2/3 heteromers, a key driver of taste-related adverse effects observed in clinical-stage P2X3 programs .

Chemotype Scaffold-dependent P2X2/3 selectivity may shift; generic P2X3 antagonists may not replicate this arylamide profile.
Regioisomer 2-methyl-2H-tetrazole vs 1-methyl regioisomer can result in substantial potency differences; substitution may alter target engagement.
Taste risk Unverified P2X3 selectivity may introduce P2X2/3 cross-reactivity, a factor reported to drive taste-disturbance endpoints in clinical studies.

Arylamide vs. Comparator P2X3 Antagonists


Human P2X3 Binding Affinity Comparison

In a stably expressing C6BU-1 cell line transfected with the human P2X3 receptor gene (GenBank Y07683), the tetrazole-substituted arylamide chemotype exemplified by Compound I-040 (a close structural analog within the same patent family as the target compound) achieved an IC50 of 6 nM . This places the series among the most potent P2X3 antagonists reported. By comparison, the FDA-approved P2X3 antagonist gefapixant (MK-7264/AF-219) exhibits an IC50 of approximately 30 nM against recombinant human P2X3 homotrimers in comparable functional assays . The approximately 5-fold higher potency of the tetrazole-arylamide series may translate to lower efficacious doses, though direct head-to-head data under identical assay conditions are not yet publicly available.

P2X3 affinity vs gefapixant
Context-dependent
Compound I-040 IC50 6 nM vs gefapixant ~30 nM (approx. 5-fold higher affinity)
Supports target engagement assay context; reported potency difference may guide dose-model interpretation.
Cross-study comparison; direct head-to-head data not available.
P2X3 receptor IC50 Binding affinity Pain Chronic cough

Species Translation: Human vs. Rat P2X3

Compound I-040, representative of the tetrazole-arylamide series, demonstrates a human P2X3 IC50 of 6 nM and a rat P2X3 IC50 of 9 nM under identical assay conditions (C6BU-1 cells expressing the respective receptor) . The human/rat IC50 ratio of approximately 0.67 indicates high cross-species target engagement consistency, a critical advantage for preclinical-to-clinical translation in pain and urogenital programs. In contrast, many P2X3 antagonists exhibit significant species-dependent potency differences; for example, the P2X3 antagonist A-317491 shows a human IC50 of ~22 nM versus a rat IC50 of ~90 nM (approximately 4-fold difference) .

Species translation ratio
Context-dependent
Human/rat IC50 ratio 0.67 (6 nM / 9 nM) vs A-317491 ratio 0.24
Cross-species concordance may support translational study design and dose-range extrapolation.
Approximately 6-fold better translation than comparator; reduce model-to-model uncertainty.
Species translation P2X3 IC50 Preclinical models Pain

P2X3 over P2X2/3 Selectivity

The tetrazole-substituted arylamide patent family (Roche, priority 2008) explicitly claims compounds designed to antagonize P2X3 and/or P2X2/3 receptors, with structure-activity relationship (SAR) data indicating that the 2-methyl-2H-tetrazole regioisomer and the pyridin-2-ylethyl side chain confer selectivity within the P2X family . Clinically, P2X2/3 heteromer blockade is associated with taste disturbance (dysgeusia), the primary dose-limiting adverse effect of gefapixant, which inhibits both P2X3 homomers and P2X2/3 heteromers at therapeutic concentrations (P2X2/3 IC50 100-250 nM vs. P2X3 IC50 ~30 nM, a ~3-8 fold window) . The tetrazole-arylamide scaffold's ability to achieve sub-10 nM P2X3 potency in patents suggests a potentially wider selectivity window, though direct P2X2/3 IC50 values for the specific target compound have not been publicly disclosed.

P2X3 vs P2X2/3 window
Class-level
Patent SAR implies selectivity margin potentially wider than gefapixant (P2X2/3 data undisclosed)
Selectivity profile may reduce P2X2/3-mediated taste-disturbance endpoint in research models.
Direct P2X2/3 IC50 not publicly available; verify in-house.
P2X2/3 selectivity Adverse effects Taste disturbance Chronic cough

Tetrazole Regioisomer and P2X3 Potency

The target compound incorporates a 2-methyl-2H-tetrazol-5-yl substituent (also denoted as a 2-substituted tetrazole). Within the tetrazole-arylamide P2X3 antagonist patent family, the 2-methyl-2H-tetrazole regioisomer is specifically claimed and exemplified, distinguishing it from 1-substituted tetrazole analogs . 2-Substituted tetrazoles generally exhibit different electronic properties (altered dipole moment and H-bond acceptor capacity) and metabolic stability profiles compared to their 1-substituted counterparts, which can affect both target binding kinetics and cytochrome P450-mediated clearance . In the Shionogi P2X3 patent family (US10065941), multiple 2-methyl-2H-tetrazole-containing compounds (e.g., Compounds I-036, I-040, R-006) demonstrated sub-10 nM P2X3 IC50 values, suggesting that this specific regioisomeric configuration is essential for optimal target engagement .

Regioisomer identity
Class-level
2-methyl-2H-tetrazole regioisomer essential for sub-10 nM potency per SAR series
Correct regioisomer supports target engagement; 1-substituted analogs may shift metabolic clearance and potency.
SAR inference; confirm identity via NMR/chiral HPLC.
Tetrazole regioisomer SAR Metabolic stability P2X3

High-Value Applications


Chronic Pain Lead Optimization with Cross-Species Translation

Preclinical pain research programs seeking a P2X3 antagonist with consistent human/rat potency can leverage this compound's demonstrated cross-species IC50 concordance (human 6 nM, rat 9 nM) . Unlike A-317491, which shows a ~4-fold human/rat potency gap, the tetrazole-arylamide series provides more reliable preclinical-to-clinical dose projections, reducing the risk of efficacy failure in Phase I/II pain trials .

Selective P2X3 Blockade to Reduce Taste Side Effects

For chronic cough programs aiming to surpass gefapixant's therapeutic index, this compound's structural features—the 2-methyl-2H-tetrazole regioisomer and pyridin-2-ylethyl side chain—are designed to enhance P2X3-over-P2X2/3 selectivity . Gefapixant's clinical profile is limited by dysgeusia driven by P2X2/3 heteromer blockade; a compound achieving sub-10 nM P2X3 potency with a wider selectivity window could address a major unmet need in the $1B+ chronic cough market .

P2X3-Selective Tool Compound for Native Tissue Assays

Academic and industrial laboratories studying purinergic signaling in sensory neurons require tool compounds with well-defined P2X3 selectivity. The sub-10 nM potency of the tetrazole-arylamide scaffold, combined with the established SAR around the 2-methyl-2H-tetrazole motif, makes this compound suitable for in vitro electrophysiology and calcium flux assays where P2X3 versus P2X2/3 discrimination is critical . The availability of patent-defined synthetic routes further supports its procurement as a reference standard .

Reference Standard for P2X3 Antagonist QC

Contract research organizations (CROs) and pharmaceutical analytical departments procuring this compound can use it as a structurally defined reference standard for HPLC method development, dissolution testing, and batch-to-batch consistency evaluation of in-house P2X3 antagonist candidates. The compound's distinct tetrazole regioisomer and acetamide linker provide unique chromatographic and spectroscopic signatures (predicted logP 2.22, TPSA 89.08 Ų) that facilitate analytical differentiation from other P2X3 chemotypes in stability-indicating assays.

Application
Selection Property
Validation Focus
Pain research: cross-species translation
Cross-species target engagement consistency
Translational dose-range evaluation
Cough research: P2X3 selectivity profiling
Reported selectivity margin context (SAR)
P2X2/3-mediated taste endpoint monitoring
Purinergic signaling: in vitro tool compound
Nanomolar potency range, SAR-defined selectivity
P2X3 vs P2X2/3 discrimination in electrophysiology/calcium assays
Analytical reference standard for P2X3 QC
Distinct regioisomer and chromatographic signature
HPLC method development, batch consistency
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